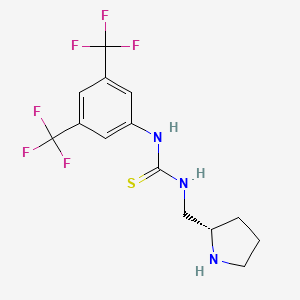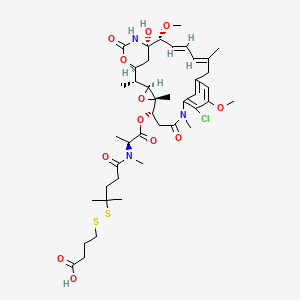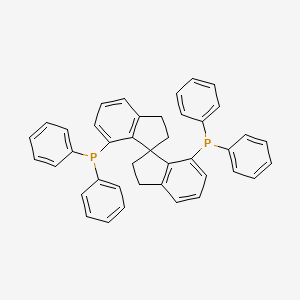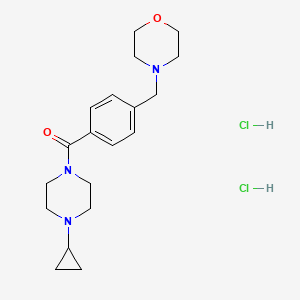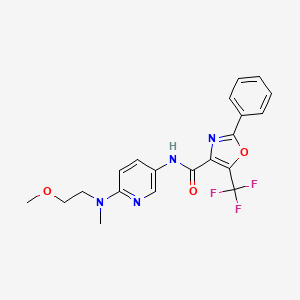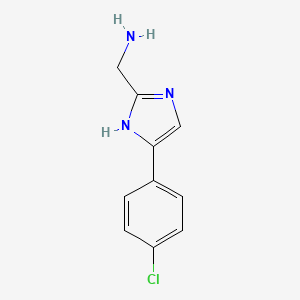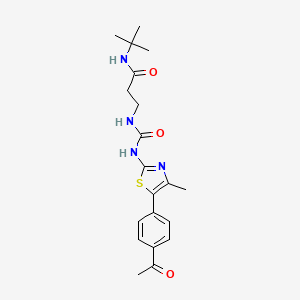
Nvs-PI3-4
概要
説明
NVS-PI3-4は、ホスホイノシチド3-キナーゼガンマ(PI3Kγ)の特異的阻害剤です。
準備方法
NVS-PI3-4の合成には、重要な中間体の生成とその後の制御された条件下での反応など、いくつかのステップが含まれます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、通常99%を超える高純度で製造されていることが知られています .
化学反応の分析
NVS-PI3-4は、主にPI3Kγとの相互作用に焦点を当てて、さまざまな化学反応を起こします。 この化合物は、PI3Kγのヒンジ領域のバリントリプトファン882のアミド水素と重要な水素結合を形成し、これはATP競合的PI3Kキナーゼ阻害剤の保存された特徴です . この相互作用は、その阻害活性にとって重要です。 この化合物は、肥満細胞に特異的に蓄積しないため、選択的な作用を示唆しています .
科学研究への応用
This compoundは、PI3Kγに対する特異性のために、科学研究で広く使用されています。その用途には以下が含まれます。
化学: PI3Kγ経路とそのさまざまな細胞プロセスにおける役割を研究するためのツール化合物として使用されます。
生物学: 免疫シグナル伝達と炎症反応におけるPI3Kγの役割の理解に役立ちます。
科学的研究の応用
NVS-PI3-4 is extensively used in scientific research due to its specificity for PI3Kγ. Its applications include:
Chemistry: Used as a tool compound to study the PI3Kγ pathway and its role in various cellular processes.
Biology: Helps in understanding the role of PI3Kγ in immune signaling and inflammatory responses.
Industry: Utilized in the development of new drugs targeting the PI3Kγ pathway.
作用機序
NVS-PI3-4は、PI3Kγの活性を特異的に阻害することによって効果を発揮します。 PI3Kγは、細胞膜上でホスファチジルイノシトール-4,5-ビスリン酸(PIP2)をホスファチジルイノシトール-3,4,5-トリリン酸(PIP3)に変換する脂質キナーゼです。PIP3は、プレクストリンホモロジードメインを含むシグナル伝達タンパク質のドッキング部位として機能します。 このシグナル伝達経路は、プロテインキナーゼB(PKB)/AKTやラパマイシン標的タンパク質(mTOR)タンパク質キナーゼなどのエフェクタータンパク質を介して、細胞の成長、増殖、生存を促進します .
類似の化合物との比較
This compoundは、GedatolisibやOmipalisibなどの他のPI3K阻害剤と比較されます。 GedatolisibとOmipalisibは複数のPI3Kアイソフォームを標的とする一方で、this compoundはPI3Kγに対して高度に選択的です。 この選択性は、this compoundを、さまざまな生物学的プロセスにおけるPI3Kγの特定の役割を研究するためのユニークで価値のあるツールにします .
類似の化合物
Gedatolisib: 複数のPI3Kアイソフォームを標的とするビスモルホリノトリアジン分子。
Omipalisib: 複数のPI3Kアイソフォームも標的とするジフルオロベンゼンスルホンアミド化合物.
This compoundのPI3Kγに対する特異性は、これらの広域スペクトル阻害剤とは異なり、PI3Kγに焦点を当てた研究における重要なツールとなっています。
類似化合物との比較
NVS-PI3-4 is compared with other PI3K inhibitors such as Gedatolisib and Omipalisib. While Gedatolisib and Omipalisib target multiple PI3K isoforms, this compound is highly selective for PI3Kγ. This selectivity makes this compound unique and valuable for studying the specific role of PI3Kγ in various biological processes .
Similar Compounds
Gedatolisib: A bis-morpholinotriazine molecule that targets multiple PI3K isoforms.
Omipalisib: A difluoro-benzene sulfonamide compound that also targets multiple PI3K isoforms.
This compound’s specificity for PI3Kγ sets it apart from these broader-spectrum inhibitors, making it a crucial tool in research focused on PI3Kγ.
特性
IUPAC Name |
3-[[5-(4-acetylphenyl)-4-methyl-1,3-thiazol-2-yl]carbamoylamino]-N-tert-butylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-12-17(15-8-6-14(7-9-15)13(2)25)28-19(22-12)23-18(27)21-11-10-16(26)24-20(3,4)5/h6-9H,10-11H2,1-5H3,(H,24,26)(H2,21,22,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPXLLWDLOWEBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)NCCC(=O)NC(C)(C)C)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







